molecular formula C9H9NOS B13682785 3-Methoxy-2-methylphenyl Isothiocyanate

3-Methoxy-2-methylphenyl Isothiocyanate

Cat. No.: B13682785
M. Wt: 179.24 g/mol
InChI Key: YFYMWMXMFRNALE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylphenyl Isothiocyanate typically involves the reaction of 3-methoxy-2-methylphenylamine with thiophosgene (CSCl2) or other suitable reagents like phenyl chlorothionoformate. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

      Reaction: R-NH2 + R’-N=C=S → R-NH-C(=S)-NHR’

      Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition Reactions: : The compound can participate in addition reactions with compounds containing active hydrogen atoms.

      Reaction: R-H + R’-N=C=S → R-NH-C(=S)-R’

      Conditions: Often performed at room temperature or slightly elevated temperatures.

Common Reagents and Conditions

    Reagents: Amines, alcohols, thiols, etc.

    Conditions: Reactions are usually carried out in organic solvents under mild conditions to prevent decomposition of the isothiocyanate group.

Major Products Formed

    Thioureas: Formed by the reaction with amines.

    Thiocarbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylphenyl Isothiocyanate involves its ability to react with nucleophiles, such as amino acids and proteins, through the isothiocyanate group. This reactivity allows it to modify biological molecules and potentially disrupt cellular processes. The compound can target specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity and make it a valuable compound for specific synthetic and biological applications.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

1-isothiocyanato-3-methoxy-2-methylbenzene

InChI

InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3

InChI Key

YFYMWMXMFRNALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)N=C=S

Origin of Product

United States

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